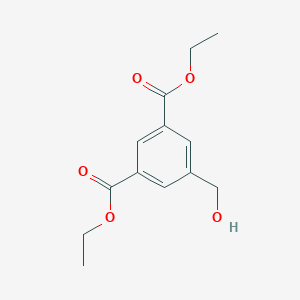![molecular formula C16H12ClNO B061381 1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE CAS No. 192996-79-5](/img/structure/B61381.png)
1-[(4-CHLOROPHENYL)METHYL]-1H-INDOLE-4-CARBOXALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzyl)indole-4-carbaldehyde is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The compound 1-(4-Chlorobenzyl)indole-4-carbaldehyde is characterized by the presence of a chlorobenzyl group attached to the indole ring, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to obtain the indole product. This product is then subjected to further reactions to introduce the chlorobenzyl group and the aldehyde functionality . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Friedel-Crafts Acylation: The indole ring can participate in Friedel-Crafts acylation reactions to form various acylated derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)indole-4-carbaldehyde can be compared with other similar indole derivatives to highlight its uniqueness:
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3-position, known for its role in multicomponent reactions and the synthesis of biologically active molecules.
Indole-4-carboxaldehyde: Similar to 1-(4-Chlorobenzyl)indole-4-carbaldehyde, but without the chlorobenzyl group, used in various chemical reactions and as a precursor for other compounds.
1-(4-Chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole: A more complex indole derivative with potent anticancer activity.
The presence of the chlorobenzyl group in 1-(4-Chlorobenzyl)indole-4-carbaldehyde imparts unique chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
192996-79-5 |
|---|---|
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-4-12(5-7-14)10-18-9-8-15-13(11-19)2-1-3-16(15)18/h1-9,11H,10H2 |
InChI Key |
PVHTZECNQVKRJS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC3=CC=C(C=C3)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)


![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)


![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)




![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
![3-[Bis(cyanomethyl)amino]propanenitrile](/img/structure/B61329.png)

